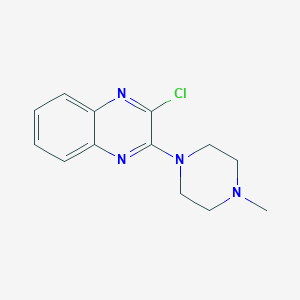

2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline

Übersicht

Beschreibung

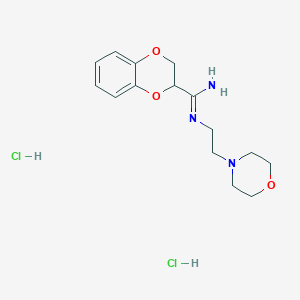

VUF 10166 is a synthetic compound known for its potent and selective antagonistic properties against the serotonin receptor subtype 5-HT3A. It also exhibits antagonistic activity against the histamine receptor subtype H4. The compound has a molecular weight of 262.74 and a chemical formula of C13H15ClN4 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of VUF 10166 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .

Industrial Production Methods

Industrial production methods for VUF 10166 are not widely documentedThe production process involves stringent quality control measures to ensure high purity and consistency .

Analyse Chemischer Reaktionen

Arten von Reaktionen

VUF 10166 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: VUF 10166 kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit VUF 10166 verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionsbedingungen variieren je nach gewünschtem Ergebnis und umfassen kontrollierte Temperatur, Druck und pH-Werte .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus den Reaktionen von VUF 10166 gebildet werden, hängen von der Art der Reaktion und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen oxidierte Derivate ergeben, während Substitutionsreaktionen verschiedene substituierte Analoga erzeugen können .

Wissenschaftliche Forschungsanwendungen

VUF 10166 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Referenzverbindung in Studien mit Serotonin- und Histaminrezeptoren verwendet.

Biologie: In der Forschung eingesetzt, um die Rolle von Serotonin- und Histaminrezeptoren in verschiedenen biologischen Prozessen zu verstehen.

Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen bei Erkrankungen im Zusammenhang mit der Aktivität von Serotonin- und Histaminrezeptoren.

Industrie: Wird bei der Entwicklung neuer Medikamente verwendet, die auf Serotonin- und Histaminrezeptoren abzielen

Wirkmechanismus

VUF 10166 übt seine Wirkung aus, indem es an den Serotoninrezeptorsubtyp 5-HT3A und den Histaminrezeptorsubtyp H4 bindet. Es wirkt als Antagonist und blockiert die Bindung von Serotonin und Histamin an ihre jeweiligen Rezeptoren. Diese Hemmung verhindert die Aktivierung von nachgeschalteten Signalwegen und moduliert so verschiedene physiologische Reaktionen .

Wirkmechanismus

VUF 10166 exerts its effects by binding to the serotonin receptor subtype 5-HT3A and the histamine receptor subtype H4. It acts as an antagonist, blocking the binding of serotonin and histamine to their respective receptors. This inhibition prevents the activation of downstream signaling pathways, thereby modulating various physiological responses .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Granisetron: Ein weiterer Serotoninrezeptorantagonist mit ähnlichen Eigenschaften.

Ondansetron: Ein bekannter Serotoninrezeptorantagonist, der in klinischen Umgebungen eingesetzt wird.

Ramosetron: Ein Serotoninrezeptorantagonist mit hoher Affinität zu 5-HT3-Rezeptoren

Einzigartigkeit

VUF 10166 ist einzigartig aufgrund seiner hohen Selektivität und Potenz für den Serotoninrezeptorsubtyp 5-HT3A und seiner zusätzlichen Aktivität gegenüber dem Histaminrezeptorsubtyp H4. Diese duale antagonistische Eigenschaft macht es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen .

Eigenschaften

IUPAC Name |

2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4/c1-17-6-8-18(9-7-17)13-12(14)15-10-4-2-3-5-11(10)16-13/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXVTQDGTKEXHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640663 | |

| Record name | 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155584-74-0 | |

| Record name | 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

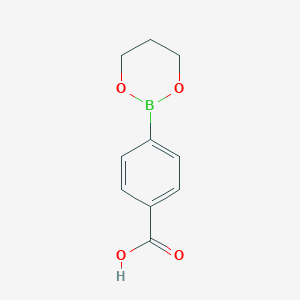

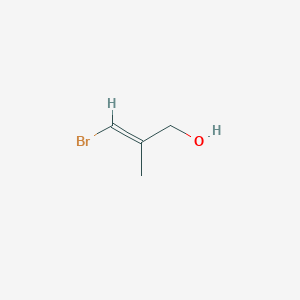

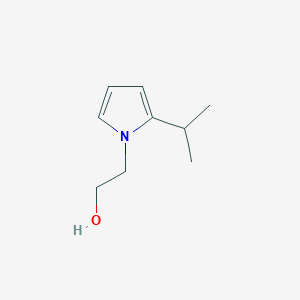

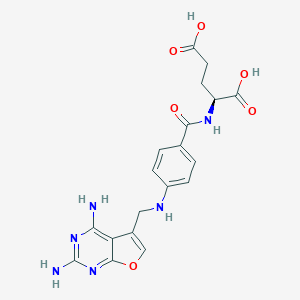

Feasible Synthetic Routes

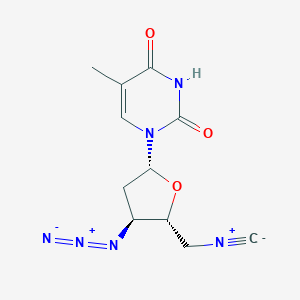

Q1: What makes 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline a unique ligand for studying 5-HT3 receptors?

A1: Historically, differentiating between the homomeric 5-HT3A and heteromeric 5-HT3AB receptors proved challenging, with only pore-binding ligands offering any selectivity. this compound emerged as a remarkable discovery, exhibiting an 83-fold higher binding affinity for 5-HT3A receptors compared to 5-HT3AB receptors. [] This distinct binding preference for the orthosteric site of 5-HT3A receptors makes it a valuable tool for investigating the individual roles and functions of these receptor subtypes. []

Q2: How does the structure of this compound influence its selectivity towards 5-HT3 receptor subtypes?

A2: Research indicates that even subtle modifications to the this compound scaffold can dramatically alter its selectivity profile for 5-HT3 receptor subtypes. For instance, replacing the chlorine atom with an amino group yields 2-amino-3-(4-methylpiperazin-1-yl)quinoxaline, which demonstrates an 11-fold selectivity for 5-HT3A receptors. Conversely, removing the chlorine atom entirely, resulting in 2-(4-methylpiperazin-1-yl)quinoxaline, shifts the preference towards 5-HT3AB receptors with an 8.3-fold selectivity. [] This highlights the critical role of the chlorine atom and other subtle structural features in dictating subtype selectivity, paving the way for further structure-activity relationship studies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

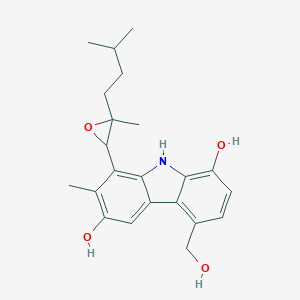

![[2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol](/img/structure/B141739.png)